molecular formula C11H17N3O5 B11747612 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one

Cat. No.: B11747612
M. Wt: 271.27 g/mol
InChI Key: GFCDNWCHLZESES-SFKDOBOXSA-N
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Description

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one typically involves multiple steps, including the protection of hydroxyl groups, formation of the pyrimidine ring, and subsequent deprotection. Common reagents used in these reactions include dimethylamine, ribose derivatives, and various protecting groups such as silyl ethers.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs, which may exhibit different biological activities and properties.

Scientific Research Applications

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in nucleic acid metabolism and as a potential modulator of enzymatic activities.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with a similar ribosyl moiety but lacking the dimethylamino group.

    Cytidine: Another pyrimidine nucleoside with a similar structure but containing an amino group instead of a dimethylamino group.

    Thymidine: A nucleoside with a similar pyrimidine base but containing a methyl group at the 5-position.

Uniqueness

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,2-dihydropyrimidin-2-one is unique due to its specific structural features, such as the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8-,9+,10-/m1/s1

InChI Key

GFCDNWCHLZESES-SFKDOBOXSA-N

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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